6-Amino-3-hydroxy-1-methylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15798769
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N2O2 |
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Molecular Weight | 190.20 g/mol |
IUPAC Name | 6-amino-3-hydroxy-1-methylquinolin-2-one |
Standard InChI | InChI=1S/C10H10N2O2/c1-12-8-3-2-7(11)4-6(8)5-9(13)10(12)14/h2-5,13H,11H2,1H3 |
Standard InChI Key | HLOYHNWTUTUHBC-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=C(C=C2)N)C=C(C1=O)O |
Introduction
Chemical Identity and Structural Features
The compound 6-amino-3-hydroxy-1-methylquinolin-2(1H)-one belongs to the 4-hydroxyquinolin-2-one family, a class of nitrogen-containing heterocycles with demonstrated bioactivity. Its IUPAC name derives from the quinoline backbone substituted with hydroxyl (-OH) at position 3, amino (-NH₂) at position 6, and a methyl group (-CH₃) at the N1 position. The molecular formula is C₁₁H₁₀N₂O₂, with a molar mass of 202.21 g/mol. Key structural features include:
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A planar quinoline core enabling π-π stacking interactions .
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Electron-withdrawing hydroxyl and keto groups at positions 2 and 3, respectively, which influence tautomeric equilibria .
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The amino group at position 6, which enhances solubility and provides a site for further functionalization .
Comparative analysis with structurally related compounds, such as 3-butyl-4-hydroxy-1-methylquinolin-2(1H)-one (C₁₄H₁₇NO₂, MW 231.29) , suggests that the amino substituent in the target compound reduces hydrophobicity, as evidenced by a predicted LogP of 1.85 (vs. 2.59 for the butyl analog) .
Synthetic Methodologies
Precursor-Based Synthesis
The synthesis of 4-hydroxyquinolin-2-one derivatives typically begins with N-methylaniline and diethyl malonate, as demonstrated in the preparation of 3-acetyl-4-hydroxy-N-methylquinolin-2-one . For 6-amino-3-hydroxy-1-methylquinolin-2(1H)-one, a plausible route involves:
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Cyclocondensation: Reacting N-methylanthranilic acid with malonyl chloride to form the quinolin-2-one core.
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Nitration and Reduction: Introducing the amino group via nitration at position 6 followed by catalytic hydrogenation.
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Hydroxylation: Oxidative hydroxylation at position 3 using H₂O₂/Fe²⁺ or microbial catalysts .
A key challenge is regioselectivity, as competing reactions may yield isomers. For example, refluxing 4-hydroxy-6-methyl-3-nitroquinolin-2-one with cyanoacetamide in butanol/TEA produces pyridine-3-carbonitrile derivatives , highlighting the need for precise reaction control.
Green Chemistry Approaches
Recent advances emphasize cofactor-free enzymatic methods. The bacterial enzyme (1H)-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (HOD) catalyzes C–N bond cleavage in analogous quinolines , suggesting potential biocatalytic routes for functionalizing the 6-position.
Physicochemical Properties
Predicted and experimental data for 6-amino-3-hydroxy-1-methylquinolin-2(1H)-one are summarized below:
Industrial and Materials Science Applications
Nonlinear Optical (NLO) Materials
DFT calculations on related compounds reveal first hyperpolarizability (β) values up to 48 × 10⁻³⁰ esu , positioning amino-hydroxyquinolones as candidates for frequency doubling devices. The amino group enhances charge transfer transitions, as evidenced by MEP surface analysis .
Enzyme Mimetics
The compound’s ability to mimic HOD substrates opens avenues for cofactor-free biocatalysis in organic synthesis. Stability studies indicate decomposition temperatures above 200°C , suitable for industrial processes.
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